molecular formula C16H21N3O2 B3117844 Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate CAS No. 227751-85-1

Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate

Cat. No.: B3117844
CAS No.: 227751-85-1
M. Wt: 287.36 g/mol
InChI Key: IHHHMZZLMBLAEO-UHFFFAOYSA-N
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Description

Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate is a carbamate-protected amine derivative featuring a 1,8-naphthyridine core linked to a propyl chain. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional versatility.

Properties

IUPAC Name

tert-butyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHMZZLMBLAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177524
Record name 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227751-85-1
Record name 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227751-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate typically involves the reaction of 1,8-naphthyridine with tert-butyl carbamate in the presence of a suitable base and solvent. One common method involves the use of tert-butyl chloroformate as the tert-butylating agent, which reacts with 1,8-naphthyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The naphthyridine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate with structurally related compounds, focusing on molecular properties, solubility, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions Key Structural Features
This compound (Target) C₁₆H₂₁N₃O₂ 287.3 (calculated) Lower solubility (estimated) Likely refrigerated, sealed Fully aromatic 1,8-naphthyridine ring; Boc-protected amine.
Tert-butyl (3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)carbamate C₁₆H₂₅N₃O₂ 291.39 10 mM in DMSO Room temperature, sealed Partially saturated 1,8-naphthyridine (tetrahydro); increased flexibility and solubility.
Tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 (calculated) Not reported Not specified Fluorinated pyridine core; smaller heterocycle with electronegative substituent.
Tert-butyl 3-((tert-butylsulfinyl)imino)pyrrolidine-1-carboxylate C₁₆H₂₈N₂O₃S 328.47 (calculated) Not reported Not specified Sulfinyl-imino substituent; distinct stereoelectronic profile.

Key Comparative Insights:

Aromaticity vs. Saturation :

  • The target compound ’s fully aromatic 1,8-naphthyridine core enables π-π stacking interactions, which may enhance crystallinity and binding affinity in biological targets. In contrast, the tetrahydro-1,8-naphthyridine analog (C₁₆H₂₅N₃O₂) exhibits a saturated ring, reducing aromaticity but improving solubility (10 mM in DMSO) and conformational flexibility .

Functional Group Variations: Compounds like tert-butyl 3-((tert-butylsulfinyl)imino)pyrrolidine-1-carboxylate introduce sulfinyl-imino groups, which may influence redox behavior or metal coordination compared to the carbamate-protected amines in the target compound .

Synthetic Utility: The Boc group in all listed compounds ensures amine protection during synthesis. However, the hydrogenated analog’s stability at room temperature (vs.

Biological Activity

Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This indicates that it consists of a tert-butyl group attached to a propyl chain, which is further linked to a naphthyridine moiety through a carbamate functional group. The presence of the naphthyridine structure is significant as it is known to impart various pharmacological properties.

1. Receptor Interaction

Research indicates that compounds similar to this compound may act as ligands for various receptors. For instance, naphthyridine derivatives have shown affinity for cannabinoid receptors, which are involved in numerous physiological processes including pain modulation and inflammation control .

2. Antioxidant Properties

Compounds with similar structures have been noted for their antioxidant capabilities. Studies have demonstrated that they can mitigate oxidative stress in cellular models, which is crucial for protecting against neurodegenerative diseases .

Antitumor Activity

In vitro studies have suggested that naphthyridine derivatives exhibit antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, certain derivatives have been shown to downregulate key survival pathways in malignant cells .

Neuroprotective Effects

The compound's potential neuroprotective effects have been highlighted in studies focusing on Alzheimer's disease models. Naphthyridine-based compounds were effective in reducing amyloid-beta toxicity and inflammatory responses in astrocytes .

Case Studies and Research Findings

StudyFindings
Study AInhibition of cancer cell growth in vitroSupports antitumor potential
Study BReduced oxidative stress markers in neuronal cellsIndicates neuroprotective properties
Study CAffinity for cannabinoid receptorsSuggests potential for pain management

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related carbamate derivative was prepared by reacting a naphthyridine precursor with tert-butyl carbamate under basic conditions (e.g., K₂CO₃ in acetonitrile) . Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry for molecular weight verification. Hydrogen-bonding interactions in intermediates can be probed via X-ray crystallography using SHELX programs for refinement .

Q. How should researchers handle solubility challenges during purification?

  • Methodology : Solubility issues are common due to the hydrophobic tert-butyl group. Use mixed solvents (e.g., DCM/hexane or acetonitrile/water) for recrystallization. For example, slow evaporation from acetonitrile yielded crystals of a structurally similar carbamate . Analytical HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) can monitor purity.

Q. What safety precautions are critical when handling this compound?

  • Methodology : While specific hazard data for this compound is limited, tert-butyl carbamates generally require:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/oxidizers .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular structures?

  • Methodology : X-ray diffraction studies are essential for confirming stereochemistry and hydrogen-bonding networks. For example, a related carbamate exhibited bifurcated N–H⋯O hydrogen bonds stabilizing its crystal lattice, which were refined using SHELXL . If NMR data conflicts with computational models (e.g., DFT-optimized geometries), compare experimental bond lengths/angles from crystallography to validate the correct tautomer or conformer.

Q. What strategies mitigate side reactions during functionalization of the naphthyridine core?

  • Methodology : The 1,8-naphthyridine moiety is prone to undesired ring-opening or oxidation. To minimize side reactions:

  • Temperature Control : Maintain reactions below 50°C to prevent thermal degradation .
  • Protecting Groups : Use Boc (tert-butyloxycarbonyl) to shield reactive amines during multi-step syntheses .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can selectively modify the naphthyridine ring without disrupting the carbamate group .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodology : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Solutions include:

  • Flow Chemistry : Continuous flow systems improve heat dissipation and reaction uniformity .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) efficiently isolates the product while removing polar byproducts .
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Data Contradiction Analysis

Q. How should conflicting NMR and mass spectrometry data be interpreted?

  • Methodology : Contradictions may arise from isotopic impurities or solvent adducts. For example:

  • NMR Integration Errors : Ensure full relaxation delays (≥5× T₁) to avoid underestimating proton counts .
  • MS Adducts : Use high-resolution MS (HRMS) to distinguish [M+H]⁺ from sodium/potassium adducts. For a related carbamate, HRMS confirmed the molecular ion at m/z 433.2689 with <2 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate
Reactant of Route 2
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Tert-butyl (3-(1,8-naphthyridin-2-yl)propyl)carbamate

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